molecular formula C36H66NO11P B163706 KDdiA-PC CAS No. 439904-34-4

KDdiA-PC

Cat. No.: B163706
CAS No.: 439904-34-4
M. Wt: 719.9 g/mol
InChI Key: XWKBYMQTSGGZLW-PHSKOSPPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

KDdiA-PC is synthesized through the oxidation of low-density lipoprotein particles. The process involves isolating and purifying phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position . The reaction conditions typically include the use of oxidizing agents and specific catalysts to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation of low-density lipoprotein particles, followed by purification processes to isolate the desired phosphatidylcholine species. The production process ensures high purity and consistency of the compound for research purposes .

Comparison with Similar Compounds

KDdiA-PC is unique among oxidized low-density lipoprotein species due to its potent binding affinity for the scavenger receptor CD36. Similar compounds include other oxidized phosphatidylcholine species, such as:

This compound stands out due to its high binding affinity and significant role in lipid-mediated signaling and membrane biology .

Biological Activity

KDdiA-PC, a phosphatidylcholine derivative derived from oxidized low-density lipoprotein (oxLDL), has garnered attention due to its significant biological activities, particularly in cardiovascular health. This article explores the biological activity of this compound, focusing on its interaction with the CD36 receptor, its role in atherosclerosis, and related cellular mechanisms.

Overview of this compound

This compound is recognized as one of the most potent ligands for the CD36 scavenger receptor, which plays a crucial role in lipid metabolism and inflammatory responses. It is characterized by its ability to bind to LDL particles, influencing various cellular processes related to cardiovascular diseases.

CD36 Interaction : this compound binds to CD36 on macrophages and endothelial cells, facilitating the uptake of oxidized lipids and contributing to foam cell formation, a hallmark of atherosclerosis. This binding affinity is critical for the initiation of inflammatory responses and lipid accumulation within arterial walls .

Cellular Effects : The presence of this compound in the bloodstream leads to several downstream effects:

  • Inflammation : this compound promotes the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), enhancing the inflammatory response in vascular tissues .
  • Endothelial Dysfunction : By inducing oxidative stress and promoting monocyte adhesion to endothelial cells, this compound exacerbates endothelial dysfunction, a precursor to atherosclerosis .

Research Findings

Recent studies have highlighted the complex biological activities associated with this compound:

  • Gene Expression Modulation : Treatment with this compound has been shown to influence gene expression profiles significantly. For instance, it alters over a thousand genes in human aortic endothelial cells (HAECs), affecting pathways related to inflammation and lipid metabolism .
  • Protein Phosphorylation : this compound treatment results in the phosphorylation of numerous proteins involved in cellular signaling pathways. This phosphorylation cascade is essential for mediating the cellular responses triggered by CD36 activation .
  • Foam Cell Formation : The uptake of oxidized LDL facilitated by this compound is critical for foam cell formation. This process is linked to increased cholesterol accumulation in macrophages, thereby contributing to plaque development in arterial walls .

Study 1: Impact on Atherosclerosis

In a study examining the effects of this compound on atherosclerotic models, researchers found that mice treated with this compound exhibited increased plaque formation compared to controls. The study demonstrated that this compound significantly enhances lipid uptake by macrophages, leading to accelerated foam cell formation and plaque progression.

Study 2: Inflammatory Response

Another investigation focused on human vascular smooth muscle cells exposed to this compound. Results indicated that these cells exhibited heightened expression of adhesion molecules such as E-selectin and VCAM-1, which are critical for monocyte recruitment during inflammation. This suggests that this compound not only promotes lipid accumulation but also exacerbates inflammatory processes within blood vessels.

Data Table

Biological Activity Mechanism/Effect Reference
CD36 Ligand BindingFacilitates uptake of oxidized lipids
Inflammation InductionIncreases IL-6 expression
Endothelial DysfunctionPromotes monocyte adhesion
Foam Cell FormationEnhances cholesterol accumulation in macrophages

Properties

IUPAC Name

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBYMQTSGGZLW-PHSKOSPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099787
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439904-34-4
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439904-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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